molecular formula C28H34O6 B14959047 8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14959047
M. Wt: 466.6 g/mol
InChI Key: XLHXUXNJMCNORM-UHFFFAOYSA-N
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Description

8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a molecular formula of C26H30O4. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen-4(1H)-one core substituted with a hexyl group and a 3,4,5-trimethoxybenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]chromen-4(1H)-one core, followed by the introduction of the hexyl group and the 3,4,5-trimethoxybenzyl ether moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are of interest for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 8-hexyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the 3,4,5-trimethoxybenzyl ether moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

8-hexyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C28H34O6/c1-5-6-7-8-10-19-15-22-20-11-9-12-21(20)28(29)34-24(22)16-23(19)33-17-18-13-25(30-2)27(32-4)26(14-18)31-3/h13-16H,5-12,17H2,1-4H3

InChI Key

XLHXUXNJMCNORM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=C2CCC4

Origin of Product

United States

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